![molecular formula C11H16BrNO B7936261 [2-Bromo-5-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7936261.png)
[2-Bromo-5-(2-methylpropoxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Bromo-5-(2-methylpropoxy)phenyl]methanamine: is an organic compound that belongs to the class of aromatic amines It features a bromine atom, a methoxy group, and a methylpropoxy group attached to a benzene ring, with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-5-(2-methylpropoxy)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of the corresponding phenylmethanamine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl, thiol, or amine groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Imines, nitriles.
Reduction: Phenylmethanamine.
Substitution: Various substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Probes: It can be used as a biochemical probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine:
Drug Development: The compound’s structural motifs are of interest in the development of new therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups that enhance material properties.
Mechanism of Action
The mechanism by which [2-Bromo-5-(2-methylpropoxy)phenyl]methanamine exerts its effects is primarily through its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- [2-Bromo-5-methoxyphenyl]methanamine
- [2-Bromo-5-(2-methylpropoxy)phenyl]ethanamine
- [2-Chloro-5-(2-methylpropoxy)phenyl]methanamine
Comparison:
- Structural Differences: The presence of different substituents (e.g., bromine vs. chlorine) can significantly affect the compound’s reactivity and binding affinity.
- Reactivity: Compounds with different halogens (e.g., chlorine vs. bromine) may exhibit different reactivity patterns in substitution and reduction reactions.
- Biological Activity: The unique combination of substituents in [2-Bromo-5-(2-methylpropoxy)phenyl]methanamine may confer distinct biological activities compared to its analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[2-bromo-5-(2-methylpropoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)7-14-10-3-4-11(12)9(5-10)6-13/h3-5,8H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVGWNCQQRJVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
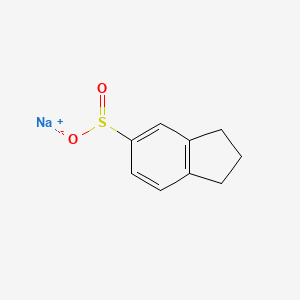
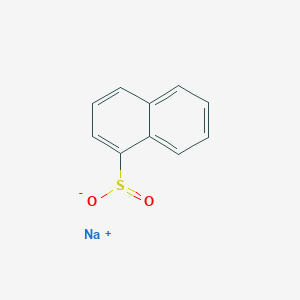
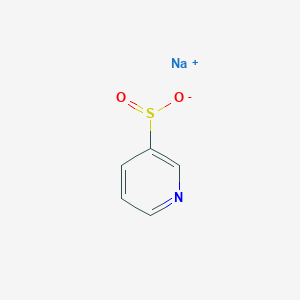
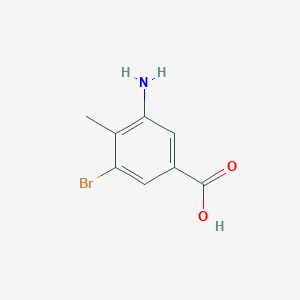
![N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine](/img/structure/B7936199.png)
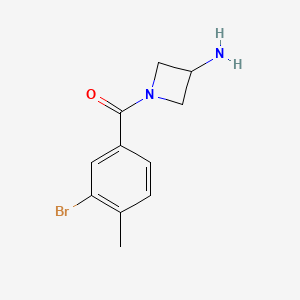
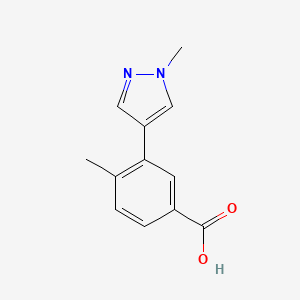

![[3-(2-Bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7936244.png)
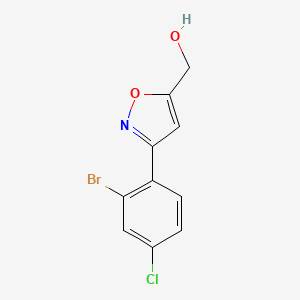
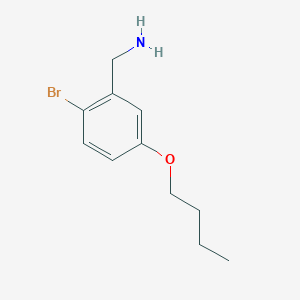
![[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B7936254.png)
![[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine](/img/structure/B7936274.png)
![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine](/img/structure/B7936276.png)
